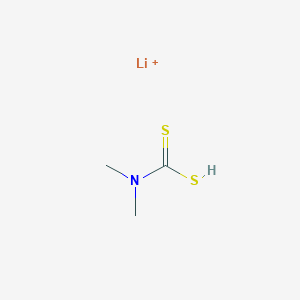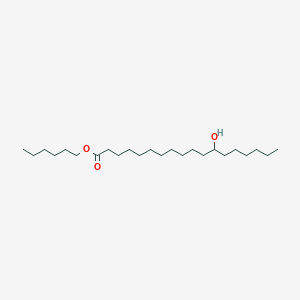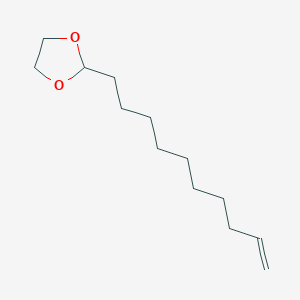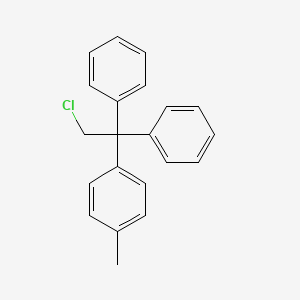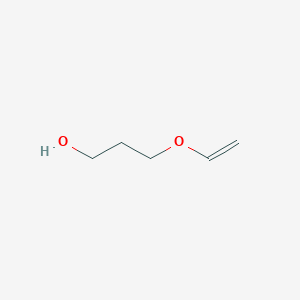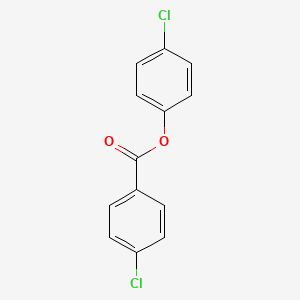
N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine is a complex organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a methyl group, a 4-methylphenyl group, and two phenyl groups attached to the pyrazole ring. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
The synthesis of N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of appropriate hydrazones with nitroolefins, leading to the formation of pyrazole derivatives . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
In an industrial setting, the production of this compound may involve multi-step synthesis, starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism by which N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective analogs .
Comparación Con Compuestos Similares
N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine can be compared with other similar compounds, such as:
5-amino-pyrazoles: These compounds share the pyrazole core but differ in their substituents.
N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine:
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
6628-58-6 |
|---|---|
Fórmula molecular |
C23H23N3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine |
InChI |
InChI=1S/C23H23N3/c1-17-13-15-18(16-14-17)21-22(24-2)23(19-9-5-3-6-10-19)26(25-21)20-11-7-4-8-12-20/h3-16,22-24H,1-2H3 |
Clave InChI |
HDSOFYVWMRYEQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C(C2NC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)


